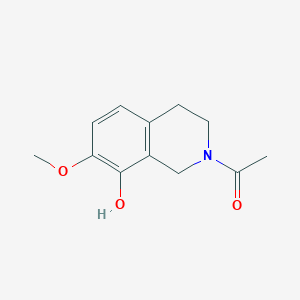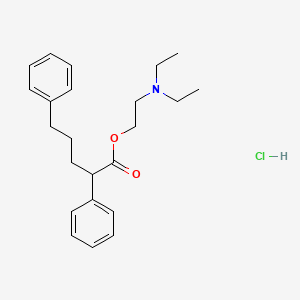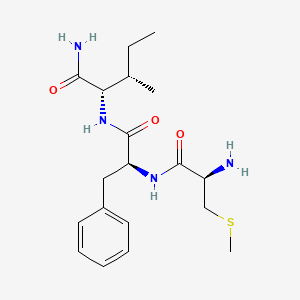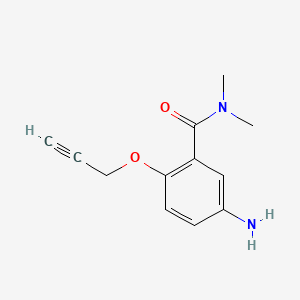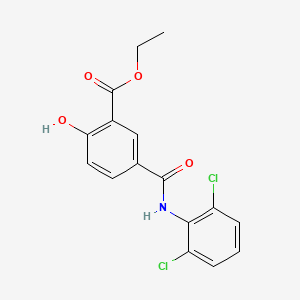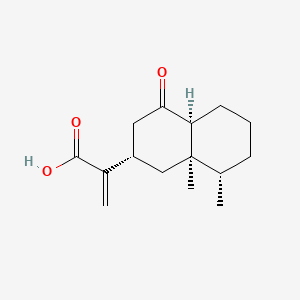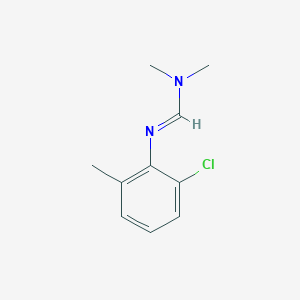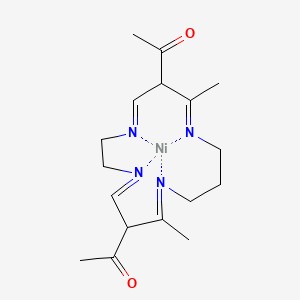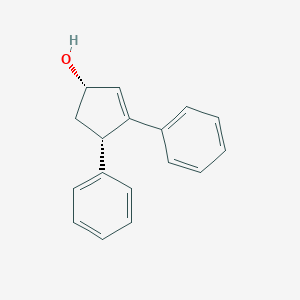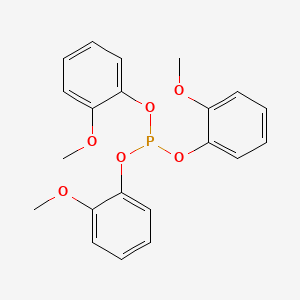
Tris(2-methoxyphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methoxyphenyl) phosphite: is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphite ester derived from 2-methoxyphenol and phosphorus trichloride. This compound is known for its applications in catalysis and as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-methoxyphenyl) phosphite can be synthesized through the reaction of 2-methoxyphenol with phosphorus trichloride. The reaction typically involves the following steps:
Reaction of 2-methoxyphenol with phosphorus trichloride: This step involves the formation of the phosphite ester by reacting 2-methoxyphenol with phosphorus trichloride in the presence of a base to neutralize the hydrochloric acid produced.
Purification: The crude product is purified by recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(2-methoxyphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: Tris(2-methoxyphenyl) phosphite is widely used as a ligand in catalysis. It is employed in various catalytic reactions, including allylic substitution, Suzuki coupling, and hydrogenation reactions .
Biology and Medicine: In biological and medical research, this compound is used as a reducing agent and in the synthesis of biologically active compounds .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mechanism of Action
The mechanism of action of tris(2-methoxyphenyl) phosphite involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways depend on the specific catalytic system in which it is used .
Comparison with Similar Compounds
Tris(2,4,6-trimethoxyphenyl) phosphine: This compound is similar in structure but has additional methoxy groups, making it a stronger nucleophile and a more effective catalyst in certain reactions.
Tris(2-carboxyethyl) phosphine: Known for its use as a reducing agent in biological systems.
Uniqueness: Tris(2-methoxyphenyl) phosphite is unique due to its specific electronic and steric properties, which make it an effective ligand in various catalytic processes. Its methoxy groups provide electron-donating effects, enhancing its reactivity in certain reactions .
Properties
CAS No. |
36370-75-9 |
|---|---|
Molecular Formula |
C21H21O6P |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
tris(2-methoxyphenyl) phosphite |
InChI |
InChI=1S/C21H21O6P/c1-22-16-10-4-7-13-19(16)25-28(26-20-14-8-5-11-17(20)23-2)27-21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 |
InChI Key |
ZEAQEZGTGCQGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OP(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


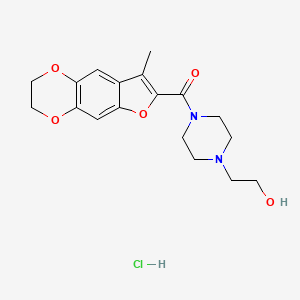
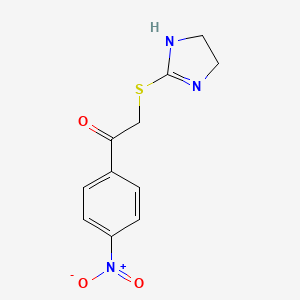

![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
